
Cyclohexenol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexenol, acetate is an organic compound that belongs to the class of esters. It is derived from cyclohexenol and acetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexenol, acetate can be synthesized through the esterification of cyclohexenol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where cyclohexenol and acetic acid are combined in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is then purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexenol, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexenone, a valuable intermediate in organic synthesis.
Reduction: The compound can be reduced to cyclohexanol, which is used in the production of nylon and other polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclohexenone
Reduction: Cyclohexanol
Substitution: Various substituted cyclohexenol derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexenol, acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexenol, acetate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of cyclohexenone. In reduction reactions, it accepts hydrogen atoms to form cyclohexanol. The exact molecular targets and pathways depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexenol, acetate can be compared with other similar compounds, such as:
Cyclohexanol: A related compound that is used in the production of nylon and other polymers.
Cyclohexanone: An intermediate in the synthesis of caprolactam, which is used to produce nylon-6.
Cyclohexyl acetate: Another ester with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity, which make it valuable in various chemical processes and industrial applications.
Eigenschaften
CAS-Nummer |
31901-95-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
acetic acid;cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h4,7H,1-3,5H2;1H3,(H,3,4) |
InChI-Schlüssel |
MDLDVJFJSMENQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC(=CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


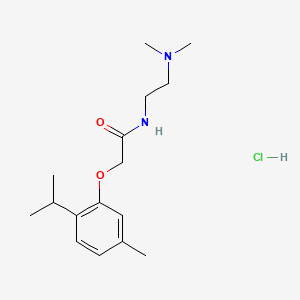
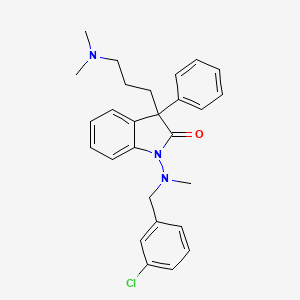
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)
![Benzene, 1,1',1''-[ethylidynetris(seleno)]tris-](/img/structure/B14696615.png)

![1-[Benzyl(propan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14696619.png)
![2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid](/img/structure/B14696622.png)
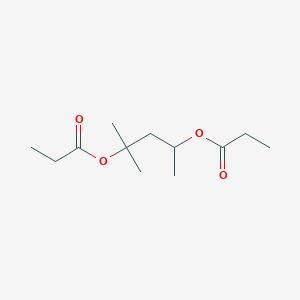
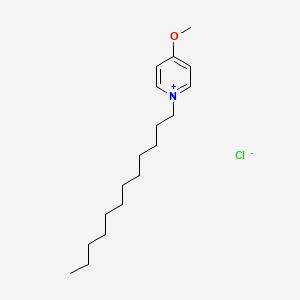
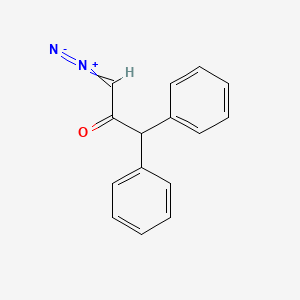
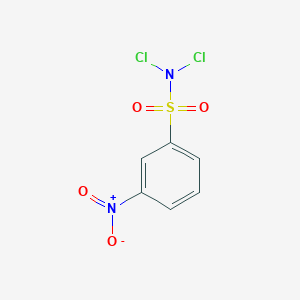
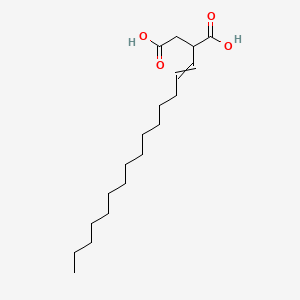

![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
